REACTION_SMILES
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[ClH:8].[NH:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1.[cH:9]1[cH:10][c:11]([CH2:15][Cl:16])[cH:12][cH:13][n:14]1>>[N:1]1([CH2:15][c:11]2[cH:10][cH:9][n:14][cH:13][cH:12]2)[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccncc1
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Name
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Type
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product
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Smiles
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O=C1CCN(Cc2ccncc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |